4-Cyclopropoxy-2-methoxybenzoic acid
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Description
4-Cyclopropoxy-2-methoxybenzoic acid is a chemical compound with the molecular formula C11H12O4 . It has a molecular weight of 208.21 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(cyclopropyloxy)-2-methoxybenzoic acid . The InChI code for this compound is 1S/C11H12O4/c1-14-10-6-8(15-7-2-3-7)4-5-9(10)11(12)13/h4-7H,2-3H2,1H3,(H,12,13) .Scientific Research Applications
Synthesis and Antimicrobial Activity
4-Cyclopropoxy-2-methoxybenzoic acid and its derivatives have been explored for their antimicrobial properties. In a study by Raghavendra et al. (2016), ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds were synthesized and evaluated for their antimicrobial and antioxidant activities. Compounds showed significant antibacterial and antifungal properties, highlighting the potential of cyclopropanation reactions in generating pharmacologically active molecules (Raghavendra et al., 2016).
Photopolymerization Reactivity
Bis(4-methoxybenzoyl)diethylgermane, related to 4-Cyclopropoxy-2-methoxybenzoic acid, has been utilized for the photopolymerization of vinylcyclopropanes, demonstrating a significantly higher photopolymerization reactivity compared to conventional systems. This study showcases the chemical's application in developing new dental composites with improved mechanical properties and reduced polymerization shrinkage (Catel et al., 2016).
Solubility and Photophysics
The solubility and photophysical properties of 4-hydroxy-3-methoxybenzoic acid in different solvents, pH, and β-cyclodextrin have been studied, providing insights into its chemical behavior under various conditions. Such studies are crucial for understanding the fundamental interactions and stability of this chemical in potential applications, including drug delivery systems and controlled release formulations (Stalin & Rajendiran, 2006).
Encapsulation for Flavor Release
In the food industry, 4-hydroxy-3-methoxybenzoic acid has been intercalated into layered double hydroxide to create nanohybrids for controlled flavor release. This application underlines the potential of 4-Cyclopropoxy-2-methoxybenzoic acid derivatives in enhancing food quality and shelf-life through innovative encapsulation technologies (Hong, Oh, & Choy, 2008).
Catalysis and Biocatalysis
Research has also delved into the catalytic properties of enzymes towards derivatives of 4-Cyclopropoxy-2-methoxybenzoic acid. CYP199A4, for example, demonstrated efficient demethylation and demethenylation of para-substituted benzoic acid derivatives, suggesting its utility in synthetic biocatalysis for selective oxidative demethylation or demethenylation processes (Coleman et al., 2015).
properties
IUPAC Name |
4-cyclopropyloxy-2-methoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-10-6-8(15-7-2-3-7)4-5-9(10)11(12)13/h4-7H,2-3H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAPSYLSINFFFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OC2CC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropoxy-2-methoxybenzoic acid |
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